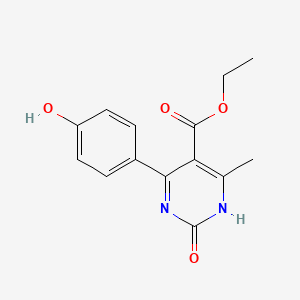![molecular formula C8H12N2O2 B12852956 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B12852956.png)
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation can involve the reaction of a pyrrole derivative with an acylating agent, followed by cyclization . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Cyclization: Intramolecular cyclization reactions can form more complex structures.
Scientific Research Applications
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in various biological assays, including antimicrobial and anti-inflammatory activities.
Medicine: It is being explored for its potential analgesic and sedative properties.
Mechanism of Action
The mechanism of action of 2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine-1,3-dione can be compared with other similar compounds such as:
Pyrrolopyrazine derivatives: These compounds also exhibit a wide range of biological activities, including antimicrobial and antiviral properties.
Pyrrolopyridine derivatives: These are known for their kinase inhibitory activities and are used in cancer research.
Pyrrolopyrimidine derivatives: These compounds have shown potential in treating various diseases due to their diverse biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C8H12N2O2 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-methyl-3a,4,5,6,7,7a-hexahydropyrrolo[3,4-c]pyridine-1,3-dione |
InChI |
InChI=1S/C8H12N2O2/c1-10-7(11)5-2-3-9-4-6(5)8(10)12/h5-6,9H,2-4H2,1H3 |
InChI Key |
XCQZRPQNGXFZSW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CCNCC2C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


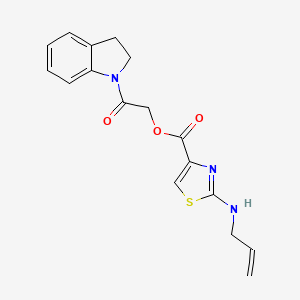
![3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B12852911.png)
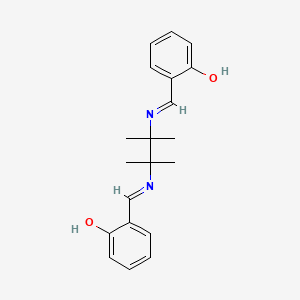
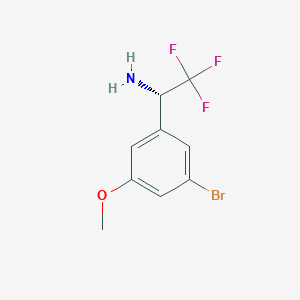
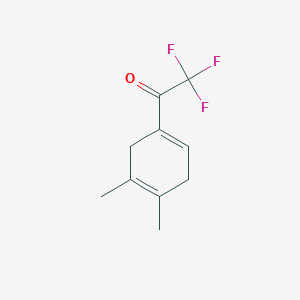
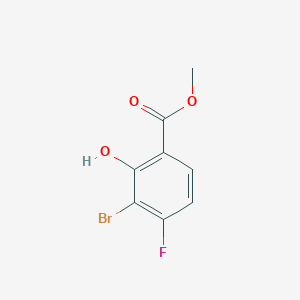
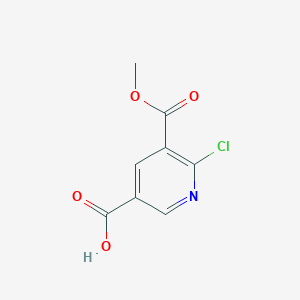
![N-[2-(4-Hydroxy-phenyl)-indan-1-yl]-2,2-diphenyl-acetamide](/img/structure/B12852933.png)

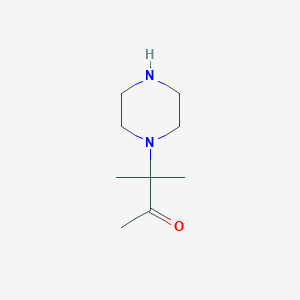
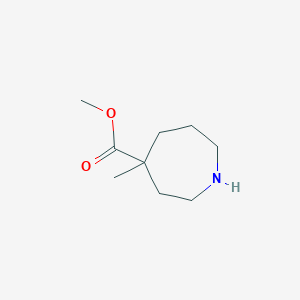
![Ethyl 3-[(2-ethylphenyl)amino]-3-oxopropanoate](/img/structure/B12852965.png)
![[(2R,3S,4R,5R)-3,4-dihydroxy-5-imidazo[2,1-f]purin-3-yloxolan-2-yl]methyl 4-fluorosulfonylbenzoate](/img/structure/B12852973.png)
